molecular formula C23H20ClN5O2S B2464900 N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-41-0

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No. B2464900
CAS RN: 872995-41-0
M. Wt: 465.96
InChI Key: OKUPLIFDSFUVEC-UHFFFAOYSA-N
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Description

“N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” is a complex organic compound. It contains a 1,2,4-triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring . The compound also contains a 4-chlorophenyl group and a 4-methylbenzamide group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine core, a 4-chlorophenyl group, and a 4-methylbenzamide group . The IR absorption spectra of similar compounds are characterized by the presence of signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide and its derivatives have been a subject of extensive research due to their unique structural and chemical properties. The compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, closely related to the compound , was synthesized by a multi-step process involving the reaction of 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine. This process included a series of reactions in dry dichloromethane (DCM) followed by structural confirmation through X-ray crystallography and a variety of spectroscopic techniques (Sallam et al., 2021). Additionally, the vibrational properties of similar compounds, like 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, were studied using FT-IR and FT-Raman techniques to understand their spectroscopic characteristics in conjunction with quantum mechanical methods (Kuruvilla et al., 2018).

Antimicrobial and Antiproliferative Activities

Research has demonstrated the biological activity of compounds within this family. For instance, certain 1,2,4-triazole derivatives have been synthesized and exhibited notable antimicrobial activities against various microorganisms (Bektaş et al., 2007). Similarly, a study focused on the synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines highlighted their cytotoxic properties against several cell lines, indicating their potential as cytotoxic agents (Mamta et al., 2019). Furthermore, a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives exhibited antiproliferative activity by inhibiting the proliferation of endothelial and tumor cells, indicating a potential for therapeutic application in cancer treatment (Ilić et al., 2011).

properties

IUPAC Name

N-[2-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2S/c1-15-2-4-17(5-3-15)23(31)25-13-12-21-27-26-20-10-11-22(28-29(20)21)32-14-19(30)16-6-8-18(24)9-7-16/h2-11H,12-14H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUPLIFDSFUVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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